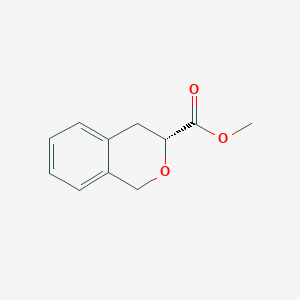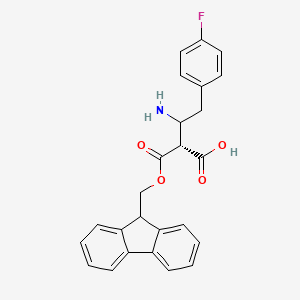
Fmoc-(r)-3-amino-4-(4-fluorophenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid is a specialized compound used primarily in the field of proteomics research. It is characterized by the presence of a fluoro-phenyl group and an amino acid moiety, making it a valuable building block in peptide synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid typically involves the protection of the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the introduction of the fluoro-phenyl group through various coupling reactions. Common synthetic routes include:
Fmoc Protection: The amino group is protected using Fmoc chloride in the presence of a base such as sodium carbonate.
Coupling Reactions: The fluoro-phenyl group is introduced using Suzuki-Miyaura coupling reactions, which involve the use of palladium catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the compound meets the stringent requirements for research applications.
Análisis De Reacciones Químicas
Types of Reactions
Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The fluoro-phenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride.
Substitution: Sodium methoxide.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in peptide synthesis and other applications.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid is used as a building block in the synthesis of complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the development of novel therapeutic agents targeting specific proteins and enzymes.
Medicine
In medicine, Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid is used in the design and synthesis of peptide-based drugs
Industry
In the industrial sector, this compound is used in the production of specialized peptides for research and development. It is also employed in the manufacture of diagnostic reagents and biochemical assays.
Mecanismo De Acción
The mechanism of action of Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid involves its incorporation into peptides and proteins. The fluoro-phenyl group enhances the stability and bioactivity of these molecules by interacting with specific molecular targets and pathways. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Fmoc-®-3-amino-3-(4-fluoro-phenyl)-propionic acid: This compound is similar in structure but has a propionic acid moiety instead of a butyric acid moiety.
Fmoc-®-3-amino-4-(4-chloro-phenyl)-butyric acid: This compound has a chloro-phenyl group instead of a fluoro-phenyl group.
Uniqueness
Fmoc-®-3-amino-4-(4-fluoro-phenyl)-butyric acid is unique due to the presence of the fluoro-phenyl group, which imparts distinct chemical and biological properties. This makes it a valuable tool in peptide synthesis and various research applications.
Propiedades
Fórmula molecular |
C25H22FNO4 |
|---|---|
Peso molecular |
419.4 g/mol |
Nombre IUPAC |
(2R)-3-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)butanoic acid |
InChI |
InChI=1S/C25H22FNO4/c26-16-11-9-15(10-12-16)13-22(27)23(24(28)29)25(30)31-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23H,13-14,27H2,(H,28,29)/t22?,23-/m1/s1 |
Clave InChI |
RQJXKEPGPPGWMZ-OZAIVSQSSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[C@H](C(CC4=CC=C(C=C4)F)N)C(=O)O |
SMILES canónico |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)C(C(CC4=CC=C(C=C4)F)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


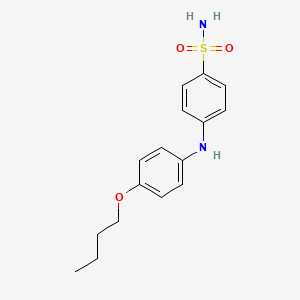
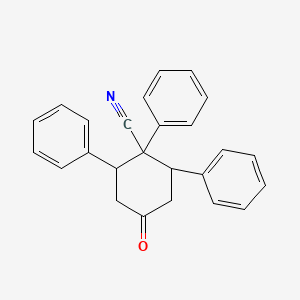
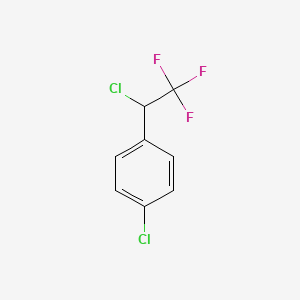


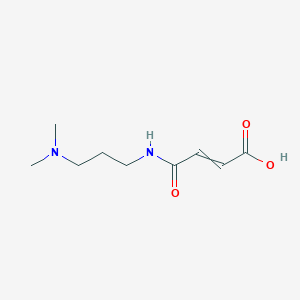

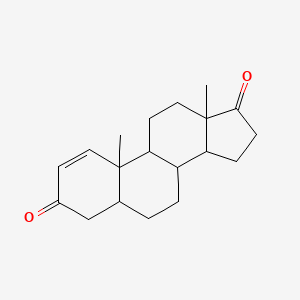
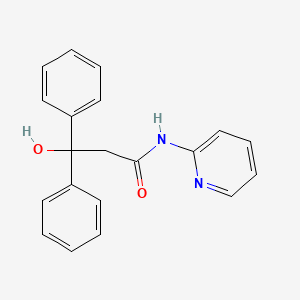
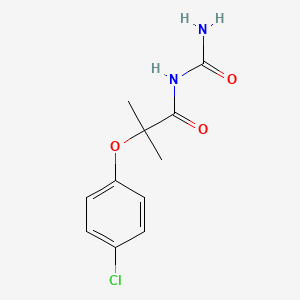
![Methyl 2-{2,3-dihydrospiro[indene-1,4'-piperidin]-3-yl}acetate HCl](/img/structure/B14010783.png)

![1,4-Dithiaspiro[4.5]decane-2,3-dione](/img/structure/B14010801.png)
